molecular formula C20H23ClN4O5 B14088763 Camostat-d6 (hydrochloride)

Camostat-d6 (hydrochloride)

Cat. No.: B14088763
M. Wt: 440.9 g/mol
InChI Key: LJMUBVFXGFAKKZ-TXHXQZCNSA-N
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Preparation Methods

The synthesis of camostat-d6 (hydrochloride) involves the incorporation of deuterium atoms into the camostat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of p-guanidinobenzoic acid with deuterated thiourea, followed by coupling with a deuterated ester . The reaction conditions typically involve the use of trihalotriazine as a coupling agent, which facilitates the formation of the ester bond .

Industrial production methods for camostat-d6 (hydrochloride) are similar to those used for camostat mesylate, with additional steps to ensure the incorporation of deuterium atoms. These methods often involve large-scale synthesis and purification processes to obtain the desired compound with high purity and yield .

Chemical Reactions Analysis

Camostat-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of camostat-d6 (hydrochloride) may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Properties

Molecular Formula

C20H23ClN4O5

Molecular Weight

440.9 g/mol

IUPAC Name

[4-[2-[2-[bis(trideuteriomethyl)amino]-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride

InChI

InChI=1S/C20H22N4O5.ClH/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H/i1D3,2D3;

InChI Key

LJMUBVFXGFAKKZ-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.Cl

Origin of Product

United States

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